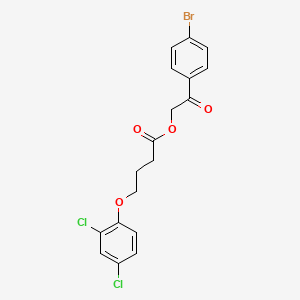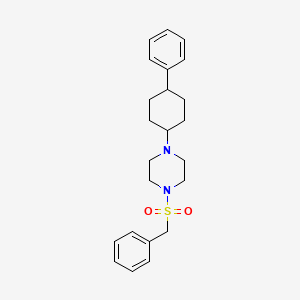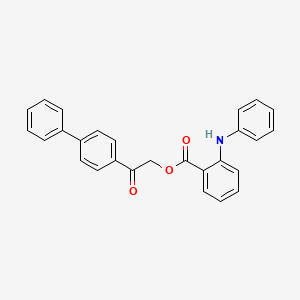![molecular formula C18H20ClN3O3S B10892329 2-[(4-chlorophenyl)carbonyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]hydrazinecarbothioamide](/img/structure/B10892329.png)
2-[(4-chlorophenyl)carbonyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]hydrazinecarbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Chlorobenzoyl)-N~1~-(3,4-dimethoxyphenethyl)-1-hydrazinecarbothioamide is a complex organic compound known for its potential applications in medicinal chemistry. This compound features a chlorobenzoyl group, a dimethoxyphenethyl moiety, and a hydrazinecarbothioamide linkage, making it a subject of interest for researchers exploring new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorobenzoyl)-N~1~-(3,4-dimethoxyphenethyl)-1-hydrazinecarbothioamide typically involves multiple steps:
Formation of the Hydrazinecarbothioamide Core: This step involves the reaction of hydrazine with carbon disulfide under basic conditions to form hydrazinecarbothioamide.
Introduction of the Chlorobenzoyl Group: The chlorobenzoyl group is introduced via an acylation reaction using 4-chlorobenzoyl chloride in the presence of a base such as pyridine.
Attachment of the Dimethoxyphenethyl Group: The final step involves the coupling of the dimethoxyphenethyl group through a nucleophilic substitution reaction, often facilitated by a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial for scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the carbonyl group in the chlorobenzoyl moiety, potentially converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as sodium borohydride (NaBH~4~) or lithium aluminum hydride (LiAlH~4~) are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Various substituted hydrazinecarbothioamides.
Scientific Research Applications
2-(4-Chlorobenzoyl)-N~1~-(3,4-dimethoxyphenethyl)-1-hydrazinecarbothioamide has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an anti-cancer agent due to its ability to interfere with cellular signaling pathways.
Biological Studies: The compound is used in studies investigating enzyme inhibition and receptor binding.
Industrial Applications: It may serve as a precursor for the synthesis of more complex molecules used in pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(4-chlorobenzoyl)-N~1~-(3,4-dimethoxyphenethyl)-1-hydrazinecarbothioamide involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes and receptors involved in cell proliferation and apoptosis.
Pathways Involved: It modulates pathways such as the MAPK/ERK pathway, leading to altered cellular responses.
Comparison with Similar Compounds
Similar Compounds
2-(4-Chlorobenzoyl)-N~1~-(3,4-dimethoxyphenethyl)-1-hydrazinecarboxamide: Similar structure but with a carboxamide group instead of a carbothioamide.
2-(4-Chlorobenzoyl)-N~1~-(3,4-dimethoxyphenethyl)-1-hydrazinecarbothioamide: Differing in the position or type of substituents on the phenethyl group.
Uniqueness
2-(4-Chlorobenzoyl)-N~1~-(3,4-dimethoxyphenethyl)-1-hydrazinecarbothioamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research in medicinal chemistry and drug development.
Properties
Molecular Formula |
C18H20ClN3O3S |
|---|---|
Molecular Weight |
393.9 g/mol |
IUPAC Name |
1-[(4-chlorobenzoyl)amino]-3-[2-(3,4-dimethoxyphenyl)ethyl]thiourea |
InChI |
InChI=1S/C18H20ClN3O3S/c1-24-15-8-3-12(11-16(15)25-2)9-10-20-18(26)22-21-17(23)13-4-6-14(19)7-5-13/h3-8,11H,9-10H2,1-2H3,(H,21,23)(H2,20,22,26) |
InChI Key |
IJMPGZARRHOZGJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=S)NNC(=O)C2=CC=C(C=C2)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


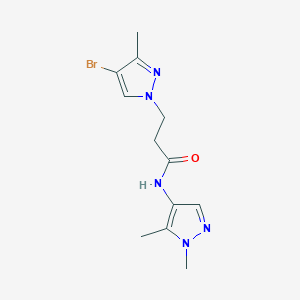
![5-{[5-(2,4-dichloro-5-nitrophenyl)furan-2-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B10892249.png)
![2-{3-[(2,4-Dichlorophenoxy)methyl]-4-methoxyphenyl}-1,3-thiazolidine-4-carboxylic acid](/img/structure/B10892255.png)
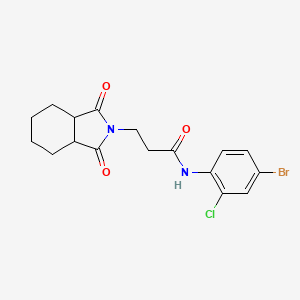
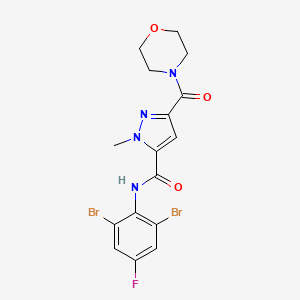
![N,N-di(butan-2-yl)-5-[(4-propylphenoxy)methyl]furan-2-carboxamide](/img/structure/B10892274.png)
![N'-[1-(4-fluorophenyl)ethylidene]-2-{[4-methyl-5-(3-nitrophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B10892286.png)
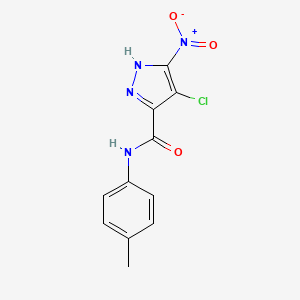
![4-[(4E)-4-(2-hydroxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B10892298.png)
![N'-((E)-{4-[(E)-(2-Benzoylhydrazono)methyl]phenyl}methylidene)benzohydrazide](/img/structure/B10892305.png)

